molecular formula C10H7BrClN B8643230 6-Bromo-2-(chloromethyl)quinoline

6-Bromo-2-(chloromethyl)quinoline

Cat. No. B8643230
M. Wt: 256.52 g/mol
InChI Key: VIVAONIMZYUXBS-UHFFFAOYSA-N
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Patent
US07919621B2

Procedure details

To 4a (440 mg, 1.7 mmol) in 1:1 DMF/MeCN (3 mL) at room temperature was added potassium phthalimide (350 mg, 1.9 mmol), and the reaction was heated to 60° C. overnight. The mixture was poured into water and filtered, and the solid was suspended in EtOH (10 mL). Hydrazine (82 mg, 2.5 mmol) was added, and the mixture was heated to 70° C. for 30 minutes. The reaction was then concentrated, and the crude material, 4b, was used directly in the next step.
Name
Quantity
440 mg
Type
reactant
Reaction Step One
Name
DMF MeCN
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
82 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([CH2:12]Cl)[CH:6]=[CH:5]2.C[N:15](C=O)C.CC#N.C1(=O)NC(=O)C2=CC=CC=C12.[K].NN>O>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([CH2:12][NH2:15])[CH:6]=[CH:5]2 |f:1.2,3.4,^1:32|

Inputs

Step One
Name
Quantity
440 mg
Type
reactant
Smiles
BrC=1C=C2C=CC(=NC2=CC1)CCl
Name
DMF MeCN
Quantity
3 mL
Type
reactant
Smiles
CN(C)C=O.CC#N
Name
Quantity
350 mg
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Step Two
Name
Quantity
82 mg
Type
reactant
Smiles
NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 70° C. for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated

Outcomes

Product
Name
Type
Smiles
BrC=1C=C2C=CC(=NC2=CC1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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